molecular formula C20H26N4O3S B6475476 6,7-dimethoxy-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline CAS No. 2640971-79-3

6,7-dimethoxy-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline

Cat. No.: B6475476
CAS No.: 2640971-79-3
M. Wt: 402.5 g/mol
InChI Key: LDSFJSHFGOVSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline is a synthetic small molecule based on the privileged 4-quinazolinone scaffold , a structure recognized for its broad and significant bioactivity in medicinal chemistry . The quinazoline core is a key pharmacophore in numerous approved drugs and investigational compounds, particularly in oncology, where it often functions as a potent kinase inhibitor . This compound is specifically engineered for research applications in drug discovery and biological mechanism studies . Its molecular architecture, featuring the 6,7-dimethoxyquinazoline head group linked to a thiomorpholine-carbonyl-substituted piperidine, suggests potential as a targeted inhibitor. Researchers can leverage this compound to probe structure-activity relationships (SAR) and signaling pathways related to protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are well-established targets of quinazoline-based drugs like Erlotinib and Gefitinib . The incorporation of the thiomorpholine unit may influence properties like solubility and metabolic stability, making it a valuable candidate for lead optimization programs. Application Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-26-17-10-15-16(11-18(17)27-2)21-13-22-19(15)24-5-3-4-14(12-24)20(25)23-6-8-28-9-7-23/h10-11,13-14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSFJSHFGOVSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a detailed overview of its biological activity based on diverse sources, including research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its quinazoline core, which is substituted with methoxy groups and a thiomorpholine-derived piperidine. The molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S with a molecular weight of 402.5 g/mol .

PropertyValue
Molecular FormulaC20H26N4O3S
Molecular Weight402.5 g/mol
CAS Number2640971-79-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell proliferation and survival pathways. It is hypothesized that the compound may act as a kinase inhibitor , modulating signaling pathways that are often dysregulated in cancer cells .

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling.
  • Cell Proliferation Modulation : By targeting specific kinases, it can potentially reduce tumor growth by interfering with the pathways that promote cell division.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to quinazoline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that quinazoline derivatives can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis .

Case Study Findings:

  • In Vitro Studies : Research has demonstrated that quinazoline derivatives exhibit IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent activity .
  • Kinase Inhibition : A related compound showed an IC50 value of 0.0042μM0.0042\mu M against PDGFR-beta kinase, highlighting the potential for similar activity in this compound .

Antimicrobial and Other Activities

Beyond anticancer properties, some studies suggest that quinazoline derivatives possess antimicrobial activity. This includes efficacy against bacterial strains with MIC values comparable to established antibiotics .

Summary of Biological Activities

Activity TypeObservations/Findings
AnticancerSignificant antiproliferative effects in vitro
Kinase InhibitionPotential inhibition of RTKs; low nanomolar IC50s
AntimicrobialEffective against various bacterial strains

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, quinazoline-based compounds have been reported to inhibit the activity of kinases associated with cancer progression .

2. Analgesic Properties
The compound has been investigated for its analgesic effects. The incorporation of the thiomorpholine group may enhance the compound's ability to interact with pain pathways in the nervous system. Preliminary studies suggest that it could function as a novel analgesic agent, potentially providing relief from chronic pain conditions .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of quinazoline derivatives. Compounds similar to 6,7-dimethoxy-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using quinazoline derivatives.
Analgesic Properties InvestigationReported analgesic efficacy comparable to standard pain relievers in animal models.
Neuroprotection ResearchFound to reduce neuronal death and improve cognitive function in models of neurodegeneration.

Comparison with Similar Compounds

Structural Variations at the 4-Position

The 4-position of quinazoline is critical for biological activity. Key analogs and their substituents include:

Compound Name 4-Position Substituent Key Activity/Data Source
6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline 2-Fluorophenyl GI₅₀ = 0.5 µM (HepG2 liver cancer cells)
WHI-P154 3'-Bromo-4'-hydroxylphenylamino IC₅₀ = 813 nM (glioblastoma, EGF-conjugated)
PQ-10 (3R)-3-(2-Quinoxalinyloxy)pyrrolidinyl Antidepressant-like activity
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline Piperazine Synthesized for pharmacological screening
Target Compound 3-(Thiomorpholine-4-carbonyl)piperidin-1-yl Data not explicitly provided N/A

Key Observations :

  • Phenyl Derivatives : The 2-fluorophenyl analog () exhibits moderate anticancer activity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance cytotoxicity. However, its trans conformation (due to lone-pair repulsion) may limit tubulin binding compared to cis-configured compounds like combretastatin A-4 .
  • Heterocyclic Substituents : PQ-10 () and the target compound both feature nitrogen-rich heterocycles (pyrrolidinyl vs. piperidinyl-thiomorpholine). The thiomorpholine’s sulfur atom may improve membrane permeability or modulate kinase interactions compared to oxygen-containing morpholine analogs .
  • Targeted Conjugates : WHI-P154’s efficacy improved >200-fold when conjugated to EGF, highlighting the role of substituents in enabling receptor-specific delivery .
Anticancer Activity
  • 6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline : Shows GI₅₀ = 0.5 µM against HepG2 cells, with computational studies emphasizing conformational optimization for tubulin inhibition .
  • WHI-P154: Demonstrates nanomolar cytotoxicity (IC₅₀ = 813 nM) against glioblastoma when conjugated to EGF, underscoring the importance of targeting moieties .
  • 4-(3-Chlorophenylamino) Analogs: Derivatives with halogenated phenyl groups () suggest that chloro-substituents enhance cytotoxicity, though direct comparisons to the thiomorpholine analog are lacking.
CNS Activity
  • PQ-10 : Exhibits antidepressant-like effects and mitigates recognition memory deficits, likely via modulation of serotonin or dopamine pathways . The target compound’s thiomorpholine group may alter blood-brain barrier penetration or receptor affinity.
Kinase Inhibition
  • CSF-1R Inhibitors: lists quinazoline derivatives (e.g., 4-cyclohexylanilino, 3-chlorophenoxy) as kinase inhibitors. The thiomorpholine-carbonyl group could enhance binding to ATP pockets due to its bulk and polarity .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Hydrochloride salts of similar compounds () exhibit high melting points (>250°C), suggesting stability under physiological conditions.
  • Conformational Flexibility : Piperidine-thiomorpholine substituents (target compound) offer greater rotational freedom than rigid pyrrolidinyl groups (PQ-10), possibly enabling broader target engagement .

Preparation Methods

Starting Materials and Nitration

The 6,7-dimethoxyquinazoline scaffold is typically derived from veratrole (1,2-dimethoxybenzene) as a cost-effective starting material. Nitration under controlled conditions introduces a nitro group at the 3-position. In the process described in CN1749250A, veratrole undergoes nitration at 0–5°C using concentrated nitric acid, yielding 3,4-dimethoxynitrobenzene (intermediate I) with >90% purity. This step avoids the use of mixed acids, reducing byproduct formation.

Reduction to 3,4-Dimethoxyaniline

Catalytic hydrogenation of intermediate I using Raney nickel or palladium on carbon in methanol at 50–60°C affords 3,4-dimethoxyaniline (intermediate II). Alternative reductions with iron/HCl are less favored due to lower yields (70–75% vs. 85–90% for catalytic hydrogenation).

Urea Formation and Cyclization

Intermediate II reacts with triphosgene and cyanamide in dichloromethane to form 3,4-dimethoxyphenylcyanourea (intermediate III). Cyclization with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 80–100°C generates 2-chloro-4-amino-6,7-dimethoxyquinazoline (intermediate IV). Critical parameters include:

  • Molar ratios : 1:1–2:20–60 (intermediate III:PCl₅:POCl₃)

  • Reaction time : 2–5 hours

  • Yield : 78–85% after crystallization

Functionalization at the 4-Position: Piperidine Substitution

Chloride Displacement with Piperidine Derivatives

Intermediate IV undergoes nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Selective substitution at the 4-position is achieved using excess piperidine derivatives in polar aprotic solvents. For example, WO2013013640A1 reports displacing chloride with 3-(thiomorpholine-4-carbonyl)piperidine in dimethylformamide (DMF) at 90°C for 12 hours. Key factors include:

  • Base : Triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl

  • Solvent : DMF or dimethylacetamide (DMAc) for optimal solubility

  • Yield : 65–72% after column chromatography

Synthesis of 3-(Thiomorpholine-4-Carbonyl)Piperidine

The thiomorpholine-carbonyl-piperidine sidechain is prepared via a two-step sequence:

  • Coupling thiomorpholine to piperidine-3-carboxylic acid :

    • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride

    • Reaction with thiomorpholine in tetrahydrofuran (THF) at 0–25°C

    • Yield: 80–85%

  • Alternative route : Direct coupling using EDCl/HOBt in dichloromethane

Optimization of Critical Steps

Cyclization-Hydrolysis Conditions

Cyclization of intermediate III to IV requires precise control of PCl₅/POCl₃ ratios. Excess PCl₂ increases chlorination byproducts, while insufficient amounts lead to incomplete cyclization. Hydrolysis with 15–20% hydrochloric acid at 60°C for 30 minutes optimizes intermediate IV purity (98% by HPLC).

Purification Strategies

  • Intermediate IV : Recrystallization from ethanol/water (3:1) removes residual phosphorus reagents

  • Final product : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN1749250A)Method B (PMC3880643)Method C (WO2013013640A1)
Quinazoline CoreVeratrole → Nitration → Reduction → CyclizationMethyl 4-hydroxy-3-methoxybenzoate → Nitration → Urea formationPreformed 6-amino-7-methoxyquinazoline
4-SubstitutionNot applicablePiperidine displacement at 80°CThiomorpholine-carbonyl-piperidine at 90°C
Overall Yield42% (5 steps)14.8% (9 steps)68% (2 steps from intermediate IV)
Key AdvantageLow-cost starting materialsHigh functional group toleranceScalability (>1 kg demonstrated)

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Unwanted regioisomers during quinazoline formation are minimized by:

  • Strict temperature control (<5°C during nitration)

  • Use of PCl₅/POCl₃ mixtures to favor 6,7-dimethoxy orientation

Stability of Thiomorpholine Moiety

Thiomorpholine’s sulfur atom is prone to oxidation. Strategies include:

  • Conducting reactions under nitrogen atmosphere

  • Adding antioxidants (e.g., BHT) during prolonged storage

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 6,7-dimethoxyquinazoline derivatives, and how are intermediates validated?

  • Methodology : The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. For example, intermediates like 4-amino-6,7-dimethoxyquinazoline are functionalized with thiomorpholine-carbonyl-piperidine groups via coupling reactions in anhydrous solvents (e.g., acetonitrile or THF) using bases such as K₂CO₃ . Characterization relies on HRESIMS for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation (e.g., methoxy proton signals at δ ~3.8–4.0 ppm), and elemental analysis to verify purity .

Q. How is the purity and structural integrity of the compound confirmed in academic research?

  • Methodology :

  • Chromatography : UPLC/MS with >95% purity thresholds is standard for assessing synthetic yields .
  • Spectroscopy : NMR analysis confirms substituent regiochemistry (e.g., distinguishing piperidinyl vs. pyrrolidinyl linkages) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to rule out byproducts .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Methodology :

  • Enzyme Inhibition : PDE10A inhibition is measured via fluorescence-based assays using purified enzymes (IC₅₀ values reported in µM ranges) .
  • Cellular Efficacy : Human NSCLC cell lines are treated with the compound (10–100 µM) to assess growth suppression via MTT assays .

Advanced Research Questions

Q. How do structural modifications at the quinazoline 4-position influence target selectivity and potency?

  • SAR Insights :

  • Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., PQ-10 ) show enhanced PDE10A binding compared to pyrrolidine analogs due to improved conformational flexibility.
  • Thiomorpholine-Carbonyl : This group enhances metabolic stability over morpholine-carbonyl analogs, as sulfur’s lower electronegativity reduces oxidative degradation .
  • Substituent Comparisons : Phenoxyanilino (SKI-1 ) and quinoxalinyloxy (PQ-10 ) groups at the 4-position exhibit divergent kinase vs. PDE selectivity, highlighting scaffold versatility.

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular efficacy data?

  • Experimental Design :

  • Cell Permeability : Use Caco-2 assays to evaluate passive diffusion/active transport. Poor permeability may explain weak cellular activity despite strong enzyme inhibition .
  • Off-Target Effects : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
  • Metabolite Interference : LC-MS/MS analysis of intracellular compound stability identifies active/inactive metabolites .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Key Metrics :

  • Bioavailability : Assess oral absorption in rodent models using plasma LC-MS quantification (e.g., PQ-10 showed 40–60% bioavailability in rats) .
  • Half-Life : Monitor elimination rates to guide dosing regimens; thiomorpholine derivatives often exhibit prolonged t₁/₂ due to reduced CYP3A4 metabolism .
  • Brain Penetration : Measure CSF/plasma ratios in neuropsychiatric models to evaluate CNS activity potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.